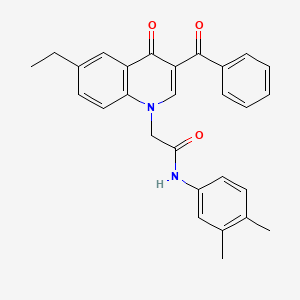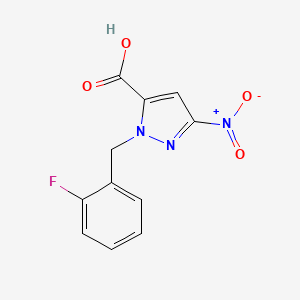![molecular formula C13H22IN3O B2476409 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1078139-34-0](/img/structure/B2476409.png)
1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a chemical compound with the molecular formula C13H22IN3O It is an iodide salt of an imidazolium derivative, characterized by the presence of a cyclohexyl group, an ethylcarbamoyl group, and a methyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methyl Group: The methyl group is introduced via alkylation of the imidazole ring using methyl iodide.
Attachment of the Cyclohexyl(ethyl)carbamoyl Group: This step involves the reaction of cyclohexyl isocyanate with ethylamine to form the cyclohexyl(ethyl)carbamoyl group, which is then attached to the imidazole ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
1-[Cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学研究应用
1-[Cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium moiety can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to modulation of their activity and function.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium iodide: Similar structure but with a butyl group instead of the cyclohexyl(ethyl)carbamoyl group.
1-Ethyl-3-methylimidazolium iodide: Similar structure but with an ethyl group instead of the cyclohexyl(ethyl)carbamoyl group.
1-Hexyl-3-methylimidazolium iodide: Similar structure but with a hexyl group instead of the cyclohexyl(ethyl)carbamoyl group.
Uniqueness
1-[Cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of the cyclohexyl(ethyl)carbamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-cyclohexyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N3O.HI/c1-3-16(12-7-5-4-6-8-12)13(17)15-10-9-14(2)11-15;/h9-12H,3-8H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLIZYLKOWSAAW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)N2C=C[N+](=C2)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
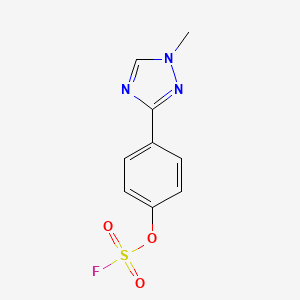
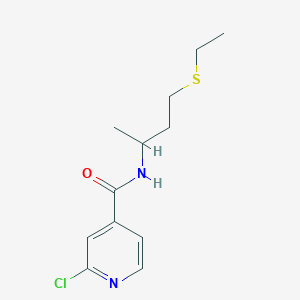
![2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2476332.png)
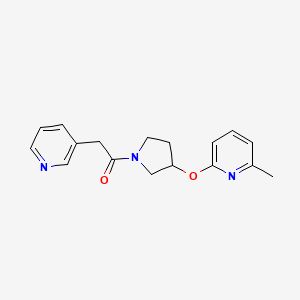
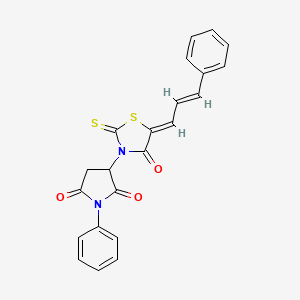
![N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2476338.png)
![2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2476339.png)
![(E)-4-(Dimethylamino)-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]but-2-enamide](/img/structure/B2476341.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2476342.png)
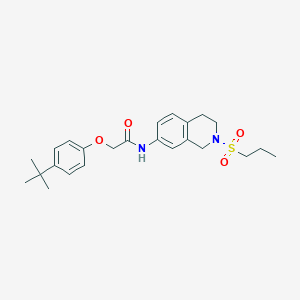
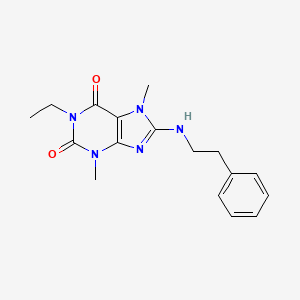
![1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2476345.png)
